Calcium 1-glycerophosphate

Description

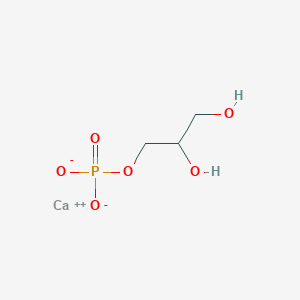

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIRHXNCFWGFJE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) |

Source

|

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40873179 |

Source

|

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 |

Source

|

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycerol phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium 2,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Calcium 1-Glycerophosphate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 1-glycerophosphate, also known as calcium alpha-glycerophosphate, is the calcium salt of glycerophosphoric acid. It serves as a valuable source of both calcium and phosphorus, two minerals essential for numerous physiological processes, most notably bone mineralization.[1] Commercially, it is often available as a mixture of the alpha and beta isomers.[1][2][3] This compound is recognized as Generally Recognized as Safe (GRAS) by the FDA and is utilized as a nutrient supplement in foods like gelatins and puddings, as well as in oral hygiene products for its potential to prevent dental caries.[2][3] Its utility in pharmaceutical formulations stems from its favorable solubility compared to other calcium salts and its role in providing essential electrolytes.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.

Chemical Structure

This compound is an organic calcium salt. The glycerophosphate anion can exist in two isomeric forms: the alpha (1-glycerophosphate) and beta (2-glycerophosphate) forms, which differ in the position of the phosphate group on the glycerol backbone.[1] The commercial product is typically a mixture of the calcium salt of (RS)-2,3-dihydroxypropyl phosphate (alpha-form) and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate (beta-form), which may also be hydrated.[4][5]

Below is the 2D chemical structure of the alpha-isomer, this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇CaO₆P | [2][6] |

| Molecular Weight | 210.14 g/mol | [2][6] |

| CAS Number | 126-95-4 (for 1-glycerophosphate) | [6] |

| 27214-00-2 (general, mixture of isomers) | [2][7] | |

| Appearance | White or almost white, fine, odorless, hygroscopic powder | [2][3] |

| Solubility | Sparingly soluble in water (approx. 1g in 50mL at 25°C). More soluble at lower temperatures. Practically insoluble in ethanol. Citric acid increases water solubility. | [4] |

| Melting Point | Decomposes at >170°C | [1][7] |

| IUPAC Name | calcium 2,3-dihydroxypropyl phosphate | [6] |

| Synonyms | Calcium alpha-glycerophosphate, Calcium glycerylphosphate | [6][7] |

| Calcium Content | 18.6% to 19.4% (calculated on the dried basis) | [4][5] |

| Stability | Stable under ordinary conditions of use and storage. | [4] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the esterification of glycerol with phosphoric acid, followed by neutralization with a calcium source. One documented method is outlined below.[8][9]

Methodology:

-

Esterification: Pharmaceutical-grade glycerol and food-grade phosphoric acid are reacted in a reactor. For instance, 141g of glycerol, 41g of calcium dihydrogen phosphate, 115.3g of phosphoric acid, and 5.6g of citric acid are mixed.[9][]

-

Heating and Vacuum: The mixture is stirred and heated to 80°C to dissolve all solids. A vacuum is then applied, and the temperature is gradually increased to 140°C under a vacuum of 0.08 MPa and held for approximately 7.5 hours.[]

-

Dilution and Neutralization: After cooling, the reaction mixture is diluted with deionized water. A calcium hydroxide suspension is then added to adjust the pH of the system to 8.0-9.0.[8][]

-

Purification: The solution may be decolorized with activated carbon. Carbon dioxide can be bubbled through the filtrate to precipitate excess calcium hydroxide, followed by another filtration.[8]

-

Precipitation and Drying: The product is precipitated by adding ethanol to the filtrate. The resulting white precipitate is then dried, often using a spray dryer, to yield the final this compound powder.[8][]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Assay for Calcium Content

The calcium content is a critical quality attribute. A standard method for its determination is complexometric titration.[4]

Methodology:

-

Sample Preparation: Accurately weigh about 0.200 g of the substance and dissolve it in water.

-

Titration: Titrate the solution with a 0.1 M solution of sodium edetate (EDTA).

-

Endpoint Detection: The endpoint is determined using a suitable indicator, such as calconecarboxylic acid triturate.[11]

-

Calculation: The calcium content is calculated based on the volume of EDTA solution consumed, where 1 mL of 0.1 M sodium edetate is equivalent to 4.008 mg of Ca.[4]

Spectroscopic and Crystallographic Data

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectra of this compound show characteristic vibrations. Notably, vibrations in the range of 730-770 cm⁻¹ can be related to the P-O bond in the phosphate group.[12] This technique is useful for identifying the functional groups present in the molecule and for quality control purposes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed analyses are not widely published in the primary search results, ¹H NMR and ¹³C NMR would be essential for confirming the structure and purity of the compound, distinguishing between the alpha and beta isomers.[13]

X-ray Crystallography

X-ray diffraction studies have been conducted to understand the crystal structure of glycerophosphates.[14][15]

-

Calcium dl-α-glycerophosphate can exist in three crystal forms: anhydrate, monohydrate, and dihydrate.[15]

-

Calcium β-glycerophosphate has been found in two forms: anhydrate and monohydrate.[15]

-

The crystal structure of beta-calcium glycerophosphate (β-CaG) has been determined to be orthorhombic with the space group Pna2(1).[14]

-

In the β-CaG crystal structure, the glycerophosphate molecules act as bidentate ligands, coordinating to the calcium ion through the glycerol O(1) and phosphate O(22) atoms, and also through the phosphate O(22) and O(23) atoms.[14]

-

These studies reveal elaborate networks of calcium coordinations and hydrogen bonds that stabilize the crystal structure, forming stacked bilayer units.[14]

Conclusion

This compound is a compound of significant interest in the pharmaceutical and nutritional sciences due to its role as a bioavailable source of calcium and phosphorus. Its chemical properties, including its unique solubility profile, make it a versatile ingredient. Understanding its structure, through spectroscopic and crystallographic methods, and the protocols for its synthesis and analysis are crucial for its application in research and product development. The information presented in this guide provides a foundational technical overview for professionals working with this important compound.

References

- 1. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalcalcium.com [globalcalcium.com]

- 3. eCFR :: 21 CFR 184.1201 -- Calcium glycerophosphate. [ecfr.gov]

- 4. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]

- 5. cimasci.com [cimasci.com]

- 6. This compound | C3H7CaO6P | CID 120096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CALCIUM GLYCEROPHOSPHATE | 27214-00-2 [chemicalbook.com]

- 8. Method for synthesizing calcium glycerinophosphate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102127107B - Preparation method of calcium glycerophosphate with high calcium content - Google Patents [patents.google.com]

- 11. cimasci.com [cimasci.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Calcium binding to phospholipid: structural study of calcium glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physicochemical Studies on Calcium Glycerophosphate. I. X-Ray Diffraction Study of Calcium Glycerophosphate Crystals and Their Water of Crystallization [jstage.jst.go.jp]

The Cornerstone of Calcification: A Technical Guide to Calcium 1-Glycerophosphate's Mechanism of Action in Bone Mineralization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone mineralization is a complex, tightly regulated process fundamental to skeletal development and integrity. In vitro models of osteogenesis are critical for dissecting the molecular mechanisms governing this process and for the development of novel therapeutics for bone-related disorders. Calcium 1-glycerophosphate has emerged as a key reagent in these models, serving as a bioavailable source of both calcium and phosphate ions, the essential building blocks of hydroxyapatite. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in bone mineralization. It details its role in osteoblast differentiation, the enzymatic release of phosphate by alkaline phosphatase, and the subsequent signaling cascades, including the non-canonical Wnt pathway and the involvement of the calcium-sensing receptor. This document consolidates quantitative data from multiple studies into structured tables and provides detailed experimental protocols for key assays, alongside visualizations of cellular pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Role of Calcium and Phosphate in Bone Formation

The formation of a mineralized extracellular matrix is the defining function of osteoblasts. This process, known as osteogenesis, involves the deposition of hydroxyapatite crystals [Ca10(PO4)6(OH)2] onto a collagenous scaffold. The availability of calcium (Ca2+) and inorganic phosphate (Pi) is a rate-limiting step in hydroxyapatite formation. In in vitro osteoblast cultures, supplementation of the culture medium with sources of these ions is essential to induce and study mineralization.

This compound (also known as calcium alpha-glycerophosphate) is an organic salt that provides both calcium and a phosphate precursor in a single molecule. While the vast majority of in vitro studies on bone mineralization utilize the stereoisomer beta-glycerophosphate (β-GP), the fundamental mechanism of action for both alpha- and beta-isomers is predicated on the enzymatic release of inorganic phosphate by osteoblasts. This guide will primarily refer to the data generated using glycerophosphates in general, with the assumption that the core mechanism as a phosphate donor is conserved.

Core Mechanism of Action

The primary mechanism of action of this compound in bone mineralization is to serve as a substrate for the enzyme alkaline phosphatase (ALP), which is highly expressed on the surface of mature osteoblasts.

-

Uptake and Dissociation: this compound in the culture medium dissociates, providing a source of extracellular calcium ions (Ca2+).

-

Enzymatic Hydrolysis: The glycerophosphate moiety is hydrolyzed by tissue-nonspecific alkaline phosphatase (TNAP), an enzyme tethered to the outer leaflet of the osteoblast plasma membrane. This enzymatic reaction cleaves the ester bond, releasing inorganic phosphate (Pi) locally at the cell surface.

-

Supersaturation and Nucleation: The localized increase in Pi concentration, coupled with the available Ca2+, creates a state of supersaturation in the microenvironment of the osteoblasts. This thermodynamic driving force leads to the nucleation and growth of hydroxyapatite crystals.

-

Matrix Mineralization: These newly formed hydroxyapatite crystals are deposited within the extracellular matrix, primarily on collagen fibrils, leading to the formation of a rigid, mineralized bone-like tissue.

Signaling Pathways Modulated by Calcium and Phosphate

Beyond providing the raw materials for mineralization, the constituent ions of this compound, Ca2+ and Pi, are also signaling molecules that influence osteoblast differentiation and function.

Phosphate-Induced Signaling: The Non-Canonical Wnt Pathway

Inorganic phosphate has been shown to promote osteogenic differentiation through the activation of the non-canonical Wnt signaling pathway.[1] Studies have demonstrated that increased extracellular phosphate levels can upregulate the expression of Wnt5b.[1] This leads to the activation of downstream components of the non-canonical pathway, including an increase in the phosphorylation of c-Jun N-terminal kinase (JNK) and its substrate c-Jun.[1] The activation of this pathway contributes to the expression of osteogenic genes and subsequent mineralization.

Calcium-Induced Signaling: The Calcium-Sensing Receptor (CaSR)

Osteoblasts express the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that detects changes in extracellular Ca2+ concentration.[2][3] Activation of the CaSR by elevated Ca2+ levels, such as those provided by this compound, can stimulate osteoblast proliferation and differentiation.[2] The signaling cascade initiated by CaSR activation can involve various intracellular pathways, including the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity, ultimately influencing gene expression related to osteogenesis.

Quantitative Data on the Effects of Glycerophosphate and Calcium

The concentration of glycerophosphate and calcium in the culture medium significantly impacts osteoblast differentiation and mineralization. The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as cell type, specific isomer of glycerophosphate, and culture duration vary between studies.

Table 1: Dose-Dependent Effects of β-Glycerophosphate on Osteoblast Mineralization and Viability

| β-Glycerophosphate Concentration | Mineralization (Alizarin Red Staining) | Osteoblast Viability (LDH Release) | Reference(s) |

| 0 mM | No mineralization, unmineralized collagenous matrix | Baseline | [4] |

| 2 mM | Reproducible formation of mineralized "trabecular" structures | No significant change from control | [4] |

| 5-10 mM | Widespread, non-specific (dystrophic) mineral deposition | Significantly decreased (increased LDH release) | [4] |

Table 2: Effect of Phosphate and Calcium on Osteogenic Markers

| Condition | Marker | Fold Change/Effect | Cell Type | Reference(s) |

| High Phosphate (from β-GP) | Runx2 mRNA | Increased by 56.9% at day 7, 81.48% at day 14 | Vascular Smooth Muscle Cells | [5] |

| High Phosphate (from β-GP) | ALP Activity | Significantly upregulated in a time-dependent manner | Vascular Smooth Muscle Cells | [5] |

| 0.25-2 mM Inorganic Phosphate | ALP Specific Activity | Proportional increase (r = 0.99) | SaOS-2 cells | [6] |

| 1, 2.5, 5, 10 mM CaCl₂ | Mineralization (Alizarin Red S) | Dose-dependent increase | SaOs-2 and MC3T3-E1 cells | [7][8] |

| 0.25-2.0 mM Calcium | ALP Release | Inversely proportional (r = -0.85) | SaOS-2 cells | [6] |

Detailed Experimental Protocols

Reproducibility in bone mineralization studies is highly dependent on standardized protocols. The following sections provide detailed methodologies for key experiments.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes the standard method for inducing osteogenic differentiation in MSCs using a medium supplemented with a glycerophosphate.

-

Cell Seeding: Plate human bone marrow-derived MSCs in a 6-well plate at a density of 2 x 10⁴ cells/cm² in standard growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

Induction of Differentiation: Once the cells reach 70-80% confluency, replace the growth medium with osteogenic induction medium.

-

Osteogenic Induction Medium: Standard growth medium supplemented with:

-

10 mM β-glycerophosphate

-

50 µg/mL Ascorbic acid

-

100 nM Dexamethasone

-

-

-

Medium Change: Replace the osteogenic induction medium every 2-3 days.

-

Duration: Culture the cells for 14-21 days to allow for matrix deposition and mineralization.

-

Analysis: After the culture period, the cells can be fixed and analyzed for markers of osteogenic differentiation, such as ALP activity and mineralization.

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies the enzymatic activity of ALP, an early marker of osteoblast differentiation.

-

Reagents:

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase buffer (e.g., Tris-HCl, pH 9.5, with MgCl₂)

-

Stop solution (e.g., 0.1 M NaOH)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

-

Procedure:

-

Culture cells under desired conditions in a multi-well plate.

-

Wash the cell monolayer twice with PBS.

-

Add cell lysis buffer to each well and incubate for 10 minutes at 4°C to lyse the cells.

-

Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.

-

In a new 96-well plate, add a known volume of the supernatant (cell lysate) to each well.

-

Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The ALP in the lysate will convert the colorless pNPP to the yellow p-nitrophenol.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Quantify the ALP activity by comparing the absorbance to a standard curve generated with known concentrations of p-nitrophenol.

-

Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Alizarin Red S Staining for Mineralization

This staining method is used to visualize and quantify calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation.

-

Reagents:

-

Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3 with ammonium hydroxide)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or 10% neutral buffered formalin)

-

For quantification: 10% acetic acid or 10% cetylpyridinium chloride

-

-

Staining Procedure:

-

Aspirate the culture medium from the wells.

-

Gently wash the cells twice with PBS.

-

Fix the cells with the fixative for 15-30 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

Add the ARS staining solution to each well, ensuring the cell monolayer is completely covered.

-

Incubate for 20-45 minutes at room temperature.

-

Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.

-

Visualize the red-orange mineralized nodules under a microscope.

-

-

Quantification:

-

After staining and washing, add 10% acetic acid or 10% cetylpyridinium chloride to each well to destain.

-

Incubate for 15-30 minutes with gentle shaking to dissolve the stain.

-

Transfer the solution to a 96-well plate.

-

Read the absorbance at a wavelength of 405-570 nm (depending on the destaining solution and plate reader).

-

The absorbance is proportional to the amount of bound Alizarin Red S, and thus to the amount of calcium in the extracellular matrix.

-

Conclusion

This compound is a cornerstone reagent for in vitro studies of bone mineralization. Its mechanism of action is centered on providing a controlled, localized source of calcium and inorganic phosphate, the latter being released through the enzymatic activity of alkaline phosphatase expressed by osteoblasts. The resulting increase in local ion concentration drives the formation of hydroxyapatite and the mineralization of the extracellular matrix. Furthermore, the calcium and phosphate ions themselves act as signaling molecules, influencing osteoblast differentiation through pathways such as the non-canonical Wnt and Calcium-Sensing Receptor signaling cascades. A thorough understanding of its mechanism, coupled with standardized experimental protocols, is essential for researchers and drug development professionals aiming to unravel the complexities of bone formation and develop novel therapies for skeletal diseases.

References

- 1. Concise Review: In Vitro Formation of Bone-Like Nodules Sheds Light on the Application of Stem Cells for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Specific activity of skeletal alkaline phosphatase in human osteoblast-line cells regulated by phosphate, phosphate esters, and phosphate analogs and release of alkaline phosphatase activity inversely regulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcium Glycerophosphate in Cell Signaling: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycerophosphate is a compound of significant interest in various biological and pharmaceutical applications. While its roles in providing essential minerals for bone and dental health are well-documented, its function as a modulator of intracellular signaling pathways is a subject of ongoing research with profound implications. This technical guide provides a comprehensive overview of the mechanisms by which calcium glycerophosphate, primarily through its glycerophosphate moiety, influences key cell signaling cascades. We will delve into its role in activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, its impact on pivotal transcription factors like Runx2, and its interplay with other signaling networks including Wnt and Protein Kinase C (PKC). This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction: Beyond a Mineral Source

Calcium glycerophosphate is an organic calcium salt that readily dissociates into calcium ions (Ca²⁺) and glycerophosphate ions. In many in vitro applications, particularly in the context of osteogenic differentiation, the commercially available product is a mix of calcium beta-, D-, and L-alpha-glycerophosphate. The beta-isomer, β-glycerophosphate (β-GP), is the most commonly studied component for its effects on cell signaling.

While the calcium ions contribute to the mineral content of the extracellular matrix, it is the glycerophosphate that acts as a primary signaling initiator. It serves as a substrate for ectoenzymes, leading to a localized increase in inorganic phosphate (Pi), a critical signaling molecule in its own right. This guide will focus on the signaling events triggered by the glycerophosphate component.

Core Mechanism: The Gateway to Intracellular Signaling

The principal mechanism by which β-glycerophosphate initiates cell signaling is through its enzymatic hydrolysis by tissue-nonspecific alkaline phosphatase (TNAP), an enzyme highly expressed on the surface of cells like osteoblasts. This reaction releases inorganic phosphate (Pi) into the extracellular microenvironment.

This localized increase in Pi concentration serves two main purposes: it provides the necessary phosphate for the formation of hydroxyapatite crystals during extracellular matrix mineralization, and it acts as a signaling molecule that can be transported into the cell to modulate gene expression and protein activity.

Key Signaling Pathways Modulated by β-Glycerophosphate

The intracellular increase in inorganic phosphate triggers a cascade of signaling events that are crucial for processes like osteogenic differentiation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. β-glycerophosphate has been shown to activate the Extracellular signal-Regulated Kinase (ERK) branch of the MAPK pathway.

The released inorganic phosphate is transported into the cell, leading to the activation of the Raf-MEK-ERK signaling module. This results in the phosphorylation of ERK1/2. Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus where it phosphorylates and activates key transcription factors, most notably Runx2.[1]

Runx2 Signaling Axis

Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation. The signaling pathways initiated by β-glycerophosphate converge on Runx2 to control the expression of key osteogenic marker genes.

As depicted in Figure 2, the phosphorylation of Runx2 by p-ERK enhances its transcriptional activity. This leads to the upregulation of genes encoding for proteins essential for bone formation, such as alkaline phosphatase (ALP), osteocalcin (OCN), and bone sialoprotein (BSP).[2][3][4]

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in bone development and homeostasis. Recent evidence suggests that inorganic phosphate can promote osteogenic differentiation through the non-canonical Wnt signaling pathway. Specifically, high phosphate concentrations have been shown to upregulate WNT5b, which can activate downstream signaling cascades leading to the phosphorylation of c-Jun N-terminal kinase (JNK) and the activation of osteogenic gene expression.[5]

Protein Kinase C (PKC) Pathway

Protein Kinase C (PKC) comprises a family of serine/threonine kinases involved in a multitude of signaling pathways. Studies have indicated that the expression and phosphorylation of PKCδ increase during osteogenic differentiation. Pharmacological or genetic inhibition of PKCδ has been shown to impair this process, suggesting its importance.[6] While the direct link between β-glycerophosphate and PKCδ activation requires further elucidation, it is plausible that PKC signaling acts in concert with or parallel to the MAPK pathway to drive osteogenesis.

JAK/STAT Pathway

In the context of vascular smooth muscle cell (VSMC) calcification, a pathological process with similarities to bone formation, β-glycerophosphate has been shown to induce osteogenic differentiation. This process can be inhibited by adiponectin through the suppression of the JAK2/STAT3 signaling pathway. This suggests that in certain cell types, the JAK/STAT pathway is a key mediator of β-glycerophosphate-induced cellular changes.[7]

Quantitative Data Summary

The effects of β-glycerophosphate on various cellular and molecular parameters have been quantified in numerous studies. The following tables summarize some of these findings.

Table 1: Effect of β-Glycerophosphate on Osteogenic Gene Expression

| Gene | Cell Type | β-GP Concentration | Fold Change vs. Control | Reference |

| Runx2 | Vascular Smooth Muscle Cells | 10 mM | ~13.0-fold increase (mRNA) | [3] |

| Osteopontin (OSX) | Vascular Smooth Muscle Cells | 10 mM | ~36.8-fold increase (mRNA) | [3] |

| Osteocalcin (OCN) | Saos-2 cells | Not specified | Upregulated | [8] |

| PHEX | Saos-2 cells | Not specified | Upregulated | [8] |

| Dmp1 (GFP reporter) | IDG-SW3 cells | 10 mM vs 5 mM | ~50% increase in fluorescence | [9] |

Table 2: Effect of β-Glycerophosphate on Protein Expression and Activity

| Protein/Activity | Cell Type | β-GP Concentration | Observation | Reference |

| Alkaline Phosphatase (ALP) Activity | IDG-SW3 cells | 10 mM | Increased | [9] |

| Mineralized Matrix Formation | Vascular Smooth Muscle Cells | 10 µM | Significantly induced | [7] |

| Collagen Type I | Vascular Smooth Muscle Cells | 10 µM | Significantly increased | [7] |

| p-ERK1/2 | Osteoblasts | Not specified | Increased | [1] |

Experimental Protocols

Osteogenic Differentiation and Alizarin Red S Staining

This protocol is used to induce osteogenic differentiation in cell culture and to visualize the resulting mineralized matrix.

Methodology:

-

Cell Seeding: Plate cells (e.g., mesenchymal stem cells, pre-osteoblasts) in a suitable culture vessel and grow to confluence.

-

Induction of Differentiation: Replace the growth medium with an osteogenic induction medium. A typical formulation consists of basal medium supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.[10]

-

Culture: Culture the cells for 14-21 days, changing the osteogenic medium every 2-3 days.

-

Fixation: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.

-

Washing: Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain.

-

Visualization: Visualize the red-stained calcium deposits using a light microscope. For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to detect the phosphorylation status of ERK1/2 in response to β-glycerophosphate treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat the cells with β-glycerophosphate-containing medium for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors (including a serine/threonine phosphatase inhibitor like β-glycerophosphate itself, often at a higher concentration).[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total ERK1/2.[12][13][14]

Conclusion

Calcium glycerophosphate's role in cell signaling is more intricate than its function as a simple mineral donor. Through the enzymatic release of inorganic phosphate, it activates a sophisticated network of intracellular signaling pathways, including the MAPK/ERK, Wnt, and potentially PKC and JAK/STAT pathways. These cascades converge on key transcription factors like Runx2 to drive cellular differentiation programs, most notably osteogenesis. A thorough understanding of these mechanisms is paramount for its effective application in tissue engineering, regenerative medicine, and the development of novel therapeutics targeting bone and vascular disorders. This guide provides a foundational framework for researchers to explore and leverage the signaling properties of this multifaceted compound.

References

- 1. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LncRNA H19/Runx2 axis promotes VSMCs transition via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Synergistic Interactions Between the Runx2/Cbfa1 Transcription Factor and Bone Morphogenetic Protein-2 in Stimulating Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 6. The osteogenic or adipogenic lineage commitment of human mesenchymal stem cells is determined by protein kinase C delta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. bostonbioproducts.com [bostonbioproducts.com]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Calcium Glycerophosphate

Introduction: Calcium glycerophosphate is a salt of glycerophosphoric acid widely utilized across the pharmaceutical, nutraceutical, and food industries. It serves as a highly bioavailable source of both calcium and phosphorus, essential minerals for numerous physiological processes, including bone mineralization and cellular metabolism.[1][2] Commercially available calcium glycerophosphate is typically a mixture of the calcium salts of alpha- (α) and beta- (β) glycerophosphoric acids, which may be hydrated.[3][4] This technical guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and mechanisms of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Calcium glycerophosphate is a fine, white or almost white crystalline powder.[5][6] It is odorless, nearly tasteless, and known to be slightly hygroscopic.[2][7]

Table 1: Chemical Identifiers for Calcium Glycerophosphate

| Property | Value | Reference(s) |

| Chemical Name | Calcium (RS)-2,3-dihydroxypropyl phosphate / Calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate | [4][8] |

| Common CAS No. | 27214-00-2 | [5] |

| Molecular Formula | C₃H₇CaO₆P | [5] |

| Molecular Weight | 210.14 g/mol | [3][5] |

Table 2: Physical Properties of Calcium Glycerophosphate

| Property | Value | Reference(s) |

| Appearance | White or almost white, fine powder | [5][6] |

| Hygroscopicity | Slightly hygroscopic | [3] |

| Decomposition Temp. | > 170 °C | [6][9] |

| Density | 1.82 - 1.855 g/cm³ (at 20 °C) | [6] |

Solubility and Stability

The solubility of calcium glycerophosphate is a critical parameter for its formulation and bioavailability. It is sparingly soluble in water, with one gram dissolving in approximately 50 mL of water at 25°C (approx. 20 g/L).[2][10] Notably, its solubility in water is higher at lower temperatures.[11] The addition of citric or lactic acid can significantly increase its aqueous solubility.[7] It is considered practically insoluble in ethanol.[6][12]

Table 3: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water (at 25 °C) | ~20 g/L (Sparingly soluble) | [2][10] |

| Ethanol (96%) | Practically insoluble | [12] |

| Aqueous Solution | Alkaline | [7] |

In terms of stability, calcium glycerophosphate is stable under standard storage conditions in well-closed containers at controlled room temperature.[8] It is incompatible with strong oxidizing agents and should be protected from excessive heat. Upon thermal decomposition, it can release oxides of carbon, phosphorus, and calcium.

Pharmacopeial Specifications

Pharmacopeial monographs, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), define the quality standards for calcium glycerophosphate.

Table 4: Key Pharmacopeial Specifications

| Parameter | Specification | Reference(s) |

| Calcium (Ca) Content | 18.6% to 19.4% (calculated on the dried basis) | [4][8] |

| Loss on Drying | ≤ 12.0% (when dried at 150 °C for 4 hours) | [8][12] |

| Glycerol & Alcohol-Soluble Substances | ≤ 0.5% | [8][10] |

| Chlorides | ≤ 500 ppm | [10][12] |

| Phosphates | ≤ 400 ppm | [10][12] |

| Sulfates | ≤ 0.1% | [10][12] |

| Arsenic | ≤ 3 ppm | [12] |

| Iron | ≤ 50 ppm | [12] |

| Heavy Metals | ≤ 20 ppm | [8] |

| Lead | ≤ 4 ppm | [10] |

Experimental Protocols & Workflows

General Synthesis Workflow

The synthesis of calcium glycerophosphate can be achieved through several methods. A common approach involves the esterification of glycerol with a phosphorus-containing reagent, followed by neutralization and precipitation with a calcium salt.

Methodology Detail (Example): One patented method involves the reaction of glycerol, monocalcium phosphate, and phosphoric acid in a reactor, often with citric acid as a catalyst.[13] The mixture is heated (e.g., to 140°C) under vacuum to drive the esterification.[][15] The resulting product is then cooled, diluted, and neutralized with a calcium source like a calcium hydroxide suspension to a pH of 8.0-9.0, causing the precipitation of calcium glycerophosphate.[] The precipitate is filtered, washed to remove soluble salts, and dried.[][16]

Pharmacopeial Analysis Workflow

Quality control involves a series of tests to confirm identity, purity, and strength as specified in pharmacopeias.

Detailed Methodologies

-

Assay for Calcium Content (Complexometric Titration): This is the standard method for quantifying calcium content.[8]

-

Preparation: Accurately weigh and dissolve approximately 200 mg of Calcium Glycerophosphate in 300 mL of water.

-

Titration: Add 6 mL of 10 M sodium hydroxide and about 15 mg of a suitable indicator, such as calconcarboxylic acid triturate.

-

Endpoint: Titrate with a standardized 0.1 M edetate disodium (EDTA) solution until the solution color changes to a distinct blue.

-

Calculation: Each mL of 0.1 M edetate disodium is equivalent to 4.008 mg of calcium (Ca).[8]

-

-

Determination of Loss on Drying:

-

Qualitative Identification Test for Phosphate:

-

Qualitative Identification Test for Calcium:

Mechanisms of Action & Related Pathways

Role in Dental Remineralization

Calcium glycerophosphate is a common additive in oral care products due to its proven anti-caries effects.[3][17] Its mechanism is multifaceted, focusing on enhancing the natural defense and repair processes of tooth enamel.

The primary mechanisms include:

-

Plaque pH Buffering: The glycerophosphate component can act as a pH buffer in dental plaque, neutralizing acids produced by bacteria and reducing the driving force for enamel demineralization.[3][5]

-

Elevation of Plaque Ions: It increases the concentration of free calcium and phosphate ions within the plaque fluid.[17][18]

-

Enhanced Remineralization: By increasing the saturation of calcium and phosphate ions, it shifts the thermodynamic equilibrium, favoring the redeposition of these minerals back into the enamel structure (remineralization) and strengthening it against future acid attacks.[1][19] When used with fluoride, it can enhance fluoride uptake and further reduce the acid solubility of enamel.[3][5]

Potential Role in Gut Epithelial Integrity

Recent research suggests a novel role for calcium glycerophosphate in preserving the integrity of the gut's epithelial barrier, particularly under conditions of hypoxia or cytokine-induced stress.

The proposed mechanism involves the inhibition of intestinal alkaline phosphatase.[20] This enzyme is responsible for the dephosphorylation of sphingosine-1-phosphate (S1P), a signaling lipid crucial for maintaining the gut barrier. By inhibiting this enzyme, calcium glycerophosphate may lead to higher local concentrations of S1P, thereby helping to preserve the integrity of the epithelial junctions, as measured by transepithelial electrical resistance (TEER), even during ischemic or inflammatory stress.[20][21] Studies have shown this protective effect at concentrations as low as 1 μmol/L.[20]

References

- 1. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]

- 2. cimasci.com [cimasci.com]

- 3. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calcium Glycerophosphate [doi.usp.org]

- 5. globalcalcium.com [globalcalcium.com]

- 6. CALCIUM GLYCEROPHOSPHATE | 27214-00-2 [chemicalbook.com]

- 7. Calcium Glycerophosphate [drugfuture.com]

- 8. Calcium Glycerophosphate [drugfuture.com]

- 9. americanelements.com [americanelements.com]

- 10. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]

- 11. Calcium Glycerophosphate USP BP Ph Eur FCC Food Grade Manufacturers [anmol.org]

- 12. cimasci.com [cimasci.com]

- 13. CN102127107B - Preparation method of calcium glycerophosphate with high calcium content - Google Patents [patents.google.com]

- 15. RU1667365C - Method of calcium glycerophosphate producing - Google Patents [patents.google.com]

- 16. Method for synthesizing calcium glycerinophosphate - Eureka | Patsnap [eureka.patsnap.com]

- 17. Calcium glycerophosphate and caries: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Calcium glycerophosphate preserves transepithelial integrity in the Caco-2 model of intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 21. wjgnet.com [wjgnet.com]

Calcium 1-glycerophosphate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of Calcium 1-Glycerophosphate, a compound of interest in various scientific and pharmaceutical applications.

Chemical Identity and Properties

This compound, also known as calcium 2,3-dihydroxypropyl phosphate, is a calcium salt of glycerophosphoric acid.[1][2][3] It is a fine, white, slightly hygroscopic powder.[3][4][5] The commercial product is often a mixture of the calcium beta-, D-, and L-alpha-glycerophosphates.[3][4][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C3H7CaO6P | [1][2][3][5][6] |

| Molecular Weight | 210.14 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | calcium;2,3-dihydroxypropyl phosphate | [1][2] |

| CAS Number | 126-95-4 | [1][2] |

| Percent Composition | C 17.15%, H 3.36%, Ca 19.07%, O 45.68%, P 14.74% | [4] |

Experimental Considerations

Solubility:

A key consideration for experimental design is the solubility of this compound. It is soluble in approximately 50 parts of water and is nearly insoluble in alcohol and boiling water.[4] The aqueous solution is alkaline.[4] Notably, its solubility in water can be enhanced by the addition of citric or lactic acid.[4]

Molecular Structure and Composition

The molecular structure of this compound consists of a glycerophosphate anion and a calcium cation. The glycerophosphate component is derived from glycerol, a simple polyol, and phosphoric acid. The relationship between these components is illustrated in the diagram below.

Applications and Relevance in Research

Calcium glycerophosphate serves as a source of both calcium and phosphorus.[4][6] It is recognized as a safe food ingredient (GRAS) by the FDA for use as a nutrient supplement.[3][5] In the pharmaceutical and dental fields, it is utilized in oral hygiene products for its potential to prevent dental caries.[3][5][6] Research suggests it may enhance the remineralization of tooth enamel and act as a pH buffer in dental plaque.[3] Its application as a calcium and phosphate donor is also being investigated in the context of bone health.[6]

References

- 1. Calcium Glycerophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C3H7CaO6P | CID 120096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calcium Glycerophosphate [drugfuture.com]

- 5. globalcalcium.com [globalcalcium.com]

- 6. CALCIUM GLYCEROPHOSPHATE | 1336-00-1 [chemicalbook.com]

Dissociation of Calcium Glycerophosphate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dissociation of calcium glycerophosphate in aqueous solutions. Calcium glycerophosphate is a vital compound in pharmaceutical formulations and nutritional supplements, primarily for its ability to deliver calcium and phosphate ions. Understanding its dissociation behavior is critical for optimizing bioavailability, ensuring formulation stability, and elucidating its mechanism of action. This document details the dissociation process, factors influencing it, and methodologies for its characterization. It includes a summary of available quantitative data on solubility, detailed experimental protocols for determining key dissociation parameters, and a visualization of the metabolic pathway of the glycerophosphate anion.

Introduction

Calcium glycerophosphate is a salt composed of a calcium cation and a glycerophosphate anion. In aqueous environments, it dissociates to release these ions, which are then available for physiological processes. The general dissociation reaction can be represented as:

Ca(C₃H₇O₆P) (s) ⇌ Ca²⁺ (aq) + C₃H₇O₆P²⁻ (aq)

The glycerophosphate anion is an organic phosphate source, and its dissociation is crucial for applications ranging from dental care, where it aids in enamel remineralization, to parenteral nutrition.[1] The extent of this dissociation is governed by its solubility product constant (Ksp), which, while not readily found in publicly available literature for calcium glycerophosphate specifically, can be experimentally determined. The solubility is known to be influenced by several factors, most notably pH and temperature.

Physicochemical Properties and Dissociation

Calcium glycerophosphate is typically a white, fine, slightly hygroscopic powder.[2] Its dissociation in water is a key characteristic for its use as a source of bioavailable calcium and phosphate.

Dissociation in Aqueous Solution

Upon dissolution in water, calcium glycerophosphate separates into calcium ions (Ca²⁺) and glycerophosphate ions (C₃H₇O₆P²⁻).[3] The glycerophosphate ion is the conjugate base of glycerophosphoric acid. The equilibrium of this dissociation is fundamental to its efficacy in various applications.

Factors Influencing Dissociation

The dissociation of calcium glycerophosphate is not static and is significantly influenced by the chemical environment.

-

pH: The solubility of calcium glycerophosphate, and thus its dissociation, is pH-dependent. As the pH of the solution decreases (becomes more acidic), the phosphate moiety of the glycerophosphate ion can become protonated. This reaction shifts the overall dissociation equilibrium towards the dissolved state, increasing the solubility of calcium glycerophosphate. Conversely, in more alkaline conditions, the solubility tends to decrease.[4]

-

Temperature: Calcium glycerophosphate exhibits retrograde solubility, meaning it is more soluble at lower temperatures.[5] This is an important consideration in the preparation and storage of solutions containing this salt, particularly in concentrated formulations where precipitation at higher temperatures could be a concern.

-

Presence of Other Ions: The presence of other ions in the solution can affect the solubility of calcium glycerophosphate through the common ion effect or by forming complexes with calcium or glycerophosphate ions. For instance, citric acid has been noted to increase its solubility in water.[5]

Quantitative Data

Table 1: Solubility of Calcium Glycerophosphate

| Parameter | Value | Conditions | Reference(s) |

| Solubility in Water | 1 g in approx. 50 mL | 25°C | [5] |

| 3.0 g in 100 g water | 20°C | [6] | |

| 3.1 g in 100 g water | 20°C | [6] | |

| 1.8 g in 100 g water | 100°C (in 10% HCl) | [6] | |

| pH-Dependent Solubility | Determined | pH 7.5, 6.0, 4.5, ≤ 3.0 | [4] |

Note: The specific solubility values from the study by Boivin and Packer were not available in the retrieved search results.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the solubility and dissociation constant of calcium glycerophosphate.

Determination of Molar Solubility and Solubility Product Constant (Ksp)

This protocol is adapted from established methods for sparingly soluble calcium salts.

Objective: To determine the molar solubility and calculate the solubility product constant (Ksp) of calcium glycerophosphate in water at a given temperature.

Materials:

-

Calcium glycerophosphate powder

-

Deionized water

-

Standardized solution of ethylenediaminetetraacetic acid (EDTA) (e.g., 0.01 M)

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filter)

-

Constant temperature water bath

-

Burette

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of calcium glycerophosphate powder to a known volume of deionized water in a beaker.

-

Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24 hours) in a constant temperature water bath to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Filtration:

-

Carefully filter the supernatant of the saturated solution to remove all undissolved solid. It is crucial that the filtrate is clear and free of any particulate matter.

-

-

Titration:

-

Pipette a precise volume of the clear filtrate (e.g., 25.00 mL) into an Erlenmeyer flask.

-

Add a known volume of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

-

Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.

-

Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue at the endpoint.

-

Record the volume of EDTA solution used.

-

Repeat the titration at least three times to ensure accuracy.

-

Calculations:

-

Calculate the moles of EDTA used in the titration:

-

Moles of EDTA = Molarity of EDTA × Volume of EDTA (L)

-

-

From the stoichiometry of the Ca²⁺-EDTA complexation reaction (1:1 ratio), the moles of Ca²⁺ in the aliquot of the filtrate are equal to the moles of EDTA used.

-

Moles of Ca²⁺ = Moles of EDTA

-

-

Calculate the molar concentration of Ca²⁺ in the saturated solution:

-

[Ca²⁺] = Moles of Ca²⁺ / Volume of filtrate aliquot (L)

-

-

Based on the dissociation equilibrium, the concentration of the glycerophosphate ion ([C₃H₇O₆P²⁻]) is equal to the concentration of the calcium ion ([Ca²⁺]).

-

[C₃H₇O₆P²⁻] = [Ca²⁺]

-

-

Calculate the solubility product constant (Ksp):

-

Ksp = [Ca²⁺] [C₃H₇O₆P²⁻] = [Ca²⁺]²

-

Analytical Determination of Glycerophosphate Ion Concentration

Ion chromatography is a precise method for the determination of the glycerophosphate anion.

Objective: To quantify the concentration of glycerophosphate ions in an aqueous solution.

Method: Ion Chromatography (IC) with Suppressed Conductivity Detection.[7][8]

Instrumentation:

-

Ion chromatograph equipped with a suppressor and a conductivity detector.

-

Anion-exchange column (e.g., IonPac AS18).[8]

-

Eluent generator for producing the mobile phase.

Reagents:

-

Potassium hydroxide (KOH) eluent.

-

Glycerophosphate standard solutions of known concentrations.

Procedure:

-

Instrument Setup:

-

Set up the ion chromatograph according to the manufacturer's instructions.

-

Equilibrate the anion-exchange column with the KOH eluent at a specific flow rate.

-

-

Calibration:

-

Prepare a series of glycerophosphate standard solutions of varying known concentrations.

-

Inject a fixed volume of each standard solution into the IC system.

-

Record the retention time and peak area for the glycerophosphate anion.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis:

-

Inject the same fixed volume of the aqueous sample containing an unknown concentration of glycerophosphate into the IC system.

-

Record the peak area corresponding to the glycerophosphate anion.

-

Calculation:

-

Using the calibration curve, determine the concentration of the glycerophosphate ion in the sample based on its peak area.

Signaling Pathways and Biological Role

The glycerophosphate anion, once dissociated from calcium glycerophosphate, is metabolized in the body to glycerol-3-phosphate (G3P). G3P is a crucial intermediate in several metabolic pathways.[3]

Overview of Glycerol-3-Phosphate Metabolism

Glycerol-3-phosphate serves as a link between carbohydrate and lipid metabolism. It is a precursor for the synthesis of glycerolipids, including triglycerides and phospholipids, which are essential components of cell membranes and are involved in energy storage.[9][10]

Caption: Metabolic fate of glycerol-3-phosphate.

Experimental Workflow for Ksp Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility product constant of calcium glycerophosphate.

Caption: Workflow for Ksp determination.

Conclusion

References

- 1. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 2. globalcalcium.com [globalcalcium.com]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro solubility of calcium glycerophosphate versus conventional mineral salts in pediatric parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. longdom.org [longdom.org]

- 7. Calcium Glycerophosphate [drugfuture.com]

- 8. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate channeling in the glycerol-3-phosphate pathway regulates the synthesis, storage and secretion of glycerolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Calcium Glycerophosphate: A Bioavailable Source of Calcium and Phosphate for Therapeutic and Nutraceutical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium glycerophosphate is a highly bioavailable organic salt that serves as an excellent source of both calcium and phosphate. Its unique chemical structure and solubility profile contribute to its enhanced absorption and utilization in the body. This technical guide provides a comprehensive overview of calcium glycerophosphate, focusing on its bioavailability, mechanisms of action, and applications in various fields, including bone health, oral care, and intestinal health. Detailed experimental protocols for evaluating its efficacy and visualizations of key signaling pathways are presented to support further research and development.

Introduction

Calcium and phosphate are essential minerals for numerous physiological processes, including bone mineralization, cellular signaling, and energy metabolism. While various calcium salts are available as dietary supplements and therapeutic agents, their bioavailability can be limited by factors such as solubility and interactions with other dietary components. Calcium glycerophosphate, a salt of glycerophosphoric acid, has emerged as a promising alternative due to its superior solubility and bioavailability.[1][2] This document serves as a technical resource for professionals in the research and development of pharmaceuticals and nutraceuticals, offering a detailed exploration of calcium glycerophosphate's properties and potential applications.

Chemical and Physical Properties

Calcium glycerophosphate is a white, fine, slightly hygroscopic powder.[3] It is a mixture of calcium beta-, D-, and L-alpha-glycerophosphate.[3] A key advantage of calcium glycerophosphate is its greater solubility compared to other calcium salts like calcium phosphate, which is particularly relevant for its absorption in the gastrointestinal tract.[3]

Bioavailability and Intestinal Absorption

The bioavailability of calcium from any source is a critical determinant of its physiological efficacy. Calcium glycerophosphate has demonstrated enhanced bioavailability compared to some other common calcium salts.[1]

Mechanism of Intestinal Absorption

Upon ingestion, calcium glycerophosphate dissociates in the gastrointestinal tract, releasing calcium and glycerophosphate ions.[2] The absorption of calcium in the small intestine occurs via two main pathways: a transcellular (active) pathway and a paracellular (passive) pathway.[4][5] The transcellular pathway is saturable and regulated by vitamin D, involving the entry of calcium through apical calcium channels (TRPV6), intracellular transport facilitated by calbindin-D9k, and extrusion across the basolateral membrane by the plasma membrane Ca2+-ATPase (PMCA1b).[6] The paracellular pathway involves the passive diffusion of calcium through the tight junctions between enterocytes.

Calcium glycerophosphate has been shown to preserve the integrity of intestinal epithelial tight junctions, which may contribute to its efficient absorption and beneficial effects on gut health.[7]

Diagram: Proposed Mechanism of Intestinal Calcium Absorption from Calcium Glycerophosphate

Caption: Intestinal absorption of calcium from calcium glycerophosphate.

Role in Bone Health

The primary application of calcium and phosphate supplementation is in the maintenance of bone health and the prevention of osteoporosis.[8]

Mechanism of Action in Bone Mineralization

Calcium and phosphate are the principal components of hydroxyapatite, the mineral matrix of bone.[2] Osteoblasts, the bone-forming cells, synthesize and secrete the organic matrix (osteoid) which subsequently becomes mineralized. β-glycerophosphate, a component of calcium glycerophosphate, serves as a phosphate source for osteoblasts and has been shown to induce osteogenic differentiation and mineralization in vitro.[9][10] The signaling pathways involved in this process include the Wnt signaling pathway, a critical regulator of bone formation.[11]

Diagram: Proposed Signaling Pathway of Calcium Glycerophosphate in Osteoblast Differentiation

Caption: Role of calcium glycerophosphate in osteoblast differentiation.

Application in Oral Care

Calcium glycerophosphate is utilized in oral care products for its ability to promote the remineralization of tooth enamel and prevent dental caries.[12]

Mechanism of Enamel Remineralization

Dental caries is a process of demineralization of the tooth enamel by acids produced by oral bacteria. Calcium and phosphate ions are lost from the enamel during this process. Calcium glycerophosphate provides a source of these ions, which can be deposited back into the enamel, a process known as remineralization.[2] It also helps to buffer the acidic pH in the oral cavity.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies evaluating the bioavailability and efficacy of calcium glycerophosphate.

Table 1: Comparative Bioavailability of Calcium Salts

| Calcium Salt | Relative Bioavailability (%) | Study Population | Reference |

| Calcium Glycerophosphate | Data not available in direct comparison studies | - | - |

| Calcium Citrate | 20-66% higher than Calcium Carbonate | Healthy subjects | [13] |

| Calcium Carbonate | Lower than Calcium Citrate | Healthy subjects | [13] |

| Calcium Lysinate | 223.15% (relative to Calcium Carbonate) | Osteopenia patients | [14] |

| Calcium Glucoheptonate | 89% (relative to Calcium Carbonate) | Healthy subjects | [15] |

Note: Direct comparative bioavailability data for calcium glycerophosphate against other salts in a single study is limited in the reviewed literature. The table provides context from studies on other calcium salts.

Table 2: In Vitro Enamel Remineralization

| Treatment Group | Surface Microhardness (VHN) - After Remineralization (Mean ± SD) | % Surface Microhardness Recovery | Reference |

| Sodium Monofluorophosphate + Calcium Glycerophosphate | 295.12 ± 20.45 | 85.3 | [16] |

| Sodium Fluoride | 288.56 ± 22.13 | 82.6 | [16] |

| Sodium Fluoride + Sodium Monofluorophosphate | 285.43 ± 25.78 | 81.5 | [16] |

| Artificial Saliva (Control) | 220.15 ± 18.97 | 60.2 | [16] |

Table 3: In Vitro Intestinal Permeability (Caco-2 Cells)

| Treatment | Transepithelial Electrical Resistance (TEER) (% of Baseline after 5h Hypoxia) | Mannitol Flux (dpm) (after 4h Hypoxia) | Reference |

| Control (Hypoxia) | ~40% | ~1200 | [7] |

| Calcium Glycerophosphate (100 µM) + Hypoxia | ~60% | ~800 | [7] |

| Calcium Glycerophosphate (1 mM) + Hypoxia | ~75% | ~600 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols for assessing the bioavailability and efficacy of calcium glycerophosphate.

In Vitro Dissolution Study

Diagram: Workflow for In Vitro Dissolution Testing

Caption: General workflow for in vitro dissolution testing of calcium salts.

Protocol:

-

Preparation of Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

-

Sample Preparation: Accurately weigh a specified amount of calcium glycerophosphate powder.

-

Dissolution: Add the sample to a known volume of pre-warmed (37°C) dissolution medium in a dissolution apparatus (e.g., USP Apparatus 2).

-

Incubation: Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 rpm).

-

Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120 minutes).

-

Sample Processing: Immediately filter the samples through a 0.45 µm filter.

-

Analysis: Determine the concentration of dissolved calcium and phosphate in the filtrate using appropriate analytical methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry for calcium, and a colorimetric method (e.g., molybdate blue) for phosphate.

Caco-2 Cell Permeability Assay

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed barrier.

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: Add a solution containing calcium glycerophosphate to the apical side of the Transwell® insert.

-

Basolateral to Apical (B-A) Transport: Add the test solution to the basolateral side.

-

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Sampling: Collect samples from the receiver compartment (basolateral for A-B, apical for B-A) at specified time points.

-

Analysis: Analyze the concentration of calcium and a marker for the glycerophosphate moiety in the collected samples.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of appearance of the substance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

-

In Vivo Animal Study for Bioavailability

Protocol:

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

-

Acclimatization and Diet: Acclimatize the animals and feed them a standard diet for a specified period. For calcium bioavailability studies, a calcium-restricted diet may be implemented prior to the study.[17]

-

Dosing: Administer a single oral dose of calcium glycerophosphate or a control calcium salt (e.g., calcium carbonate) to the animals.

-

Sample Collection:

-

Bone Mineral Density (BMD): Measure BMD at the beginning and end of the study using dual-energy X-ray absorptiometry (DEXA).[19][20]

-

Analysis: Analyze serum, urine, and fecal samples for calcium and phosphate content.

-